molecular formula C6H9NO B076237 5-Methylfurfurylamine CAS No. 14003-16-8

5-Methylfurfurylamine

Cat. No. B076237
CAS RN: 14003-16-8
M. Wt: 111.14 g/mol
InChI Key: YSEAGSCGERFGBL-UHFFFAOYSA-N
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Description

5-Methylfurfurylamine, also known as 5-Methyl-2-furylmethylamine, is a chemical compound with the molecular formula C6H9NO . It has a molecular weight of 111.14 .


Molecular Structure Analysis

The molecular structure of 5-Methylfurfurylamine consists of 6 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom . The SMILES string representation is Cc1ccc(CN)o1 .


Physical And Chemical Properties Analysis

5-Methylfurfurylamine is a liquid at room temperature . It has a density of 0.997 g/mL at 25 °C . The boiling point is 71-73 °C at 10 mmHg . The refractive index is 1.488 .

Scientific Research Applications

Thermochemical Research

Thermochemical research on 5-Methylfurfurylamine has been conducted to explore its energetic characteristics . The standard molar enthalpies of formation of the liquid were derived from the standard molar energies of combustion, determined in oxygen and at T = 298.15 K, by static bomb combustion calorimetry . This research provides valuable insights into the thermochemical properties of 5-Methylfurfurylamine.

Renewable Energy Source

The need to transition from fossil fuels to renewables has led to the exploration of 5-Methylfurfurylamine as a potential renewable energy source . Lignocellulosic biomass, being abundant, quickly renewable, and not interfering with food supplies, offers a standout alternative for chemical production . 5-Methylfurfurylamine, as a derivative of furfural (a versatile chemical obtained from biomass), shows great potential for commercial sustainable chemical and fuel production .

Computational Chemistry

In computational chemistry, G3 level calculations have been performed on 5-Methylfurfurylamine . These calculations help in comparing the calculated enthalpies of formation with the experimental values to validate both results . This method has been successfully applied to similar molecules .

Study of Substituent Effects

The study of substituent effects in terms of stability is another application of 5-Methylfurfurylamine . This involves comparing the stability of 5-Methylfurfurylamine with similar compounds .

Biomaterials Research

The demand for tailored, micrometer-scaled biomaterials in cell biology and (cell-free) biotechnology has led to the development of tunable microgel systems based on natural polymers . 5-Methylfurfurylamine, due to its unique properties, could potentially be used in such systems .

Safety and Hazards

5-Methylfurfurylamine is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

(5-methylfuran-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-5-2-3-6(4-7)8-5/h2-3H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEAGSCGERFGBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369204
Record name 5-Methylfurfurylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14003-16-8
Record name 5-Methylfurfurylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-2-furylmethylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of (5-aminomethyl-quinolin-2-yl)-(5-methyl-furan-2-ylmethyl)-amine (example 126, step B) (95 mg, 0.355 mmol), 4-fluorobenzaldehyde (97 mg, 0.78 mmol) and acetic acid (85.4 mg, 1.42 mmol) in 1,1-dichloroethane (5 ml) was stirred at room temperature for 30 min. Afterwards sodium triacetoxy-boron hydride (176 mg, 0.75 mmol) was added, the reaction mixture was allowed to stir for 21 h at room temperature, poured into ice/saturated NaHCO3 solution (20 ml) and extracted with ethyl acetate (2×30 ml). The combined organic layers were washed with brine (20 ml), dried (MgSO4) and evaporated. The crude product was purified by flash chromatography (ethyl acetate/heptane) on silica gel to yield beside 5-{[bis-(4-fluoro-benzyl)-amino]-methyl}-quinolin-2-yl)-(5-methyl-furan-2-ylmethyl)-amine (114 mg, 66%) the title compound as light yellow oil (30 mg, 22%).
Name
(5-aminomethyl-quinolin-2-yl)-(5-methyl-furan-2-ylmethyl)-amine
Quantity
95 mg
Type
reactant
Reaction Step One
Quantity
97 mg
Type
reactant
Reaction Step One
Quantity
85.4 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
sodium triacetoxy-boron hydride
Quantity
176 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary applications of 5-Methylfurfurylamine in materials science?

A1: 5-Methylfurfurylamine is primarily investigated for its role in creating reversible adhesion in materials. Researchers have successfully functionalized surfaces with diene and dienophile groups by utilizing 5-methylfurfurylamine in a multi-step process. [] This process involves depositing anhydride-rich plasma thin films, followed by an aminolysis reaction with 5-methylfurfurylamine to introduce diene functionality. [] This diene functionalization allows for reversible bonding via the Diels-Alder reaction with dienophile-functionalized surfaces. []

Q2: How does the surface morphology of the plasma thin films impact the reaction with 5-Methylfurfurylamine?

A2: The efficiency of the aminolysis reaction between the anhydride groups on the plasma thin films and 5-Methylfurfurylamine is significantly influenced by both the morphology and anhydride surface density of the films. [] While the exact relationship requires further investigation, optimizing these parameters is crucial for maximizing diene formation and achieving effective surface functionalization for subsequent Diels-Alder reactions. []

Q3: Can 5-Methylfurfurylamine be used to study interfacial reactions?

A3: Yes, 5-Methylfurfurylamine plays a key role in investigating interfacial Diels-Alder reactions. Researchers used a derivative of 5-Methylfurfurylamine, 5-bromo-2-furaldehyde, as a diene compound with a traceable element (bromine). [] This allowed them to monitor the reaction with dienophile-functionalized surfaces and analyze the resulting interface using techniques like XPS and SIMS. [] This approach provides valuable insights into the efficiency and spatial distribution of molecules within the interfacial region.

Q4: Are there any studies investigating the corrosion inhibition properties of 5-Methylfurfurylamine?

A4: Yes, research suggests that 5-Methylfurfurylamine exhibits promising corrosion inhibition properties for mild steel in acidic environments (1 M HCl). [] Electrochemical studies demonstrated an inhibition efficiency of 84.77% at a 0.005 M concentration of 5-Methylfurfurylamine. [] This protective effect is attributed to its adsorption onto the metal surface, forming a barrier against corrosive agents.

Q5: How does 5-Methylfurfurylamine compare to Furfurylamine in terms of corrosion inhibition?

A5: Interestingly, 5-Methylfurfurylamine demonstrates significantly higher corrosion inhibition efficiency (84.77%) compared to its structural analog, Furfurylamine (41.75%) at the same concentration (0.005 M). [] This difference in performance is attributed to the presence of the methyl group in 5-Methylfurfurylamine, which likely influences its adsorption characteristics on the metal surface. []

Q6: Have computational methods been employed to study 5-Methylfurfurylamine?

A6: Yes, Density Functional Theory (DFT) calculations have been used to investigate the electronic properties of 5-Methylfurfurylamine and relate them to its corrosion inhibition performance. [] These calculations revealed that 5-Methylfurfurylamine possesses a higher HOMO energy, greater softness (S), a larger fraction of electrons transferred (ΔN), and a smaller energy gap (ΔE) compared to Furfurylamine. [] These quantum chemical parameters suggest a stronger interaction between 5-Methylfurfurylamine and the metal surface, aligning with its superior experimental inhibition efficiency.

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